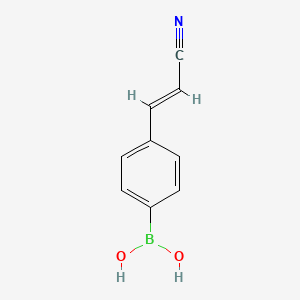

(4-(2-Cyanovinyl)phenyl)boronic acid

Descripción general

Descripción

“(4-(2-Cyanovinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H8BNO2 . It has an average mass of 172.976 Da and a monoisotopic mass of 173.064804 Da . It is also known by other names such as “[4-(2-Cyanovinyl)phenyl]boronic acid”, “[4-(2-Cyanvinyl)phenyl]borsäure” in German, and “Acide [4-(2-cyanovinyl)phényl]boronique” in French .

Molecular Structure Analysis

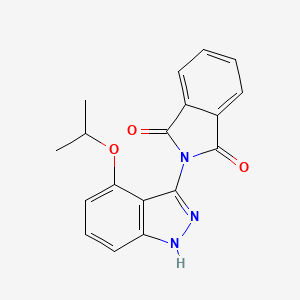

The molecular structure of “(4-(2-Cyanovinyl)phenyl)boronic acid” includes a total of 21 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis

“(4-(2-Cyanovinyl)phenyl)boronic acid” has a molecular weight of 172.98 .Aplicaciones Científicas De Investigación

- Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .

- This review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .

- The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

- Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions .

- They are also used in catalysis .

- Borinic acids and their chelate derivatives are used in the development of polymer or optoelectronics materials .

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation, and modification .

Chemical Biology and Medicinal Chemistry

Sensing Applications

Cross-Coupling Reactions and Catalysis

Polymer or Optoelectronics Materials

Protein Manipulation and Modification

Separation Technologies

- Boronic acids are used in the development of therapeutics .

- They are used in various areas from therapeutics to separation technologies .

- Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition .

- The fundamental reactivity of boronic acids with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Therapeutics Development

Interference in Signalling Pathways and Enzyme Inhibition

Cell Delivery Systems

Controlled Release of Insulin

Stimuli-Responsive Biological and Material Chemistry Explorations

Development of Functional PBA-BODIPY Dyes

- The discovery of dynamic covalent chemistry (DCvC) has led to numerous applications in multidisciplinary sciences .

- Spontaneously reversible or quickly exchangeable reactions have been applied to the creation of structural and functional components through constitutional dynamic chemistry .

- Boronic acids have been used in the development of structural and functional components through constitutional dynamic chemistry .

- Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways .

Dynamic Covalent Chemistry (DCvC)

Development of Structural and Functional Components

Interference in Signalling Pathways

Enzyme Inhibition

Cell Labelling

Electrophoresis of Glycated Molecules

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to wash hands and face thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician .

Propiedades

IUPAC Name |

[4-[(E)-2-cyanoethenyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,12-13H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHXSADADVYMLO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Cyanovinyl)phenyl)boronic acid | |

CAS RN |

1072946-14-5 | |

| Record name | B-[4-[(1E)-2-Cyanoethenyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

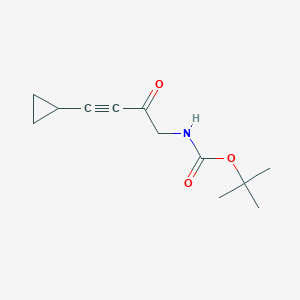

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)